molecular formula C26H25N3O5 B3718255 N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3718255
M. Wt: 459.5 g/mol
InChI Key: VCYLPJIWHYHYBT-NOGIOGCUSA-N
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Description

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions. Common synthetic routes include:

    Condensation Reactions: These reactions are used to form the core structure by combining smaller molecules.

    Hydrazone Formation: This step involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones.

    Amidation: The final step often involves the formation of an amide bond by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-17-8-7-11-20(24(17)30)16-27-29-26(32)21(28-25(31)19-9-5-4-6-10-19)14-18-12-13-22(33-2)23(15-18)34-3/h4-16,30H,1-3H3,(H,28,31)(H,29,32)/b21-14+,27-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYLPJIWHYHYBT-NOGIOGCUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=NNC(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=N/NC(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/NC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

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